potassium;4-iodobenzenesulfonate

Description

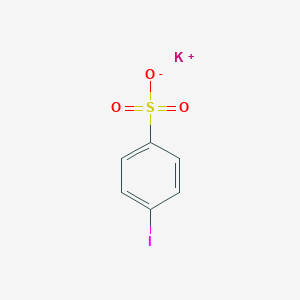

Potassium 4-iodobenzenesulfonate (CAS 13035-63-7, molecular formula C₆H₄IKO₃S, molecular weight 354.16 g/mol) is a halogenated aromatic sulfonate salt. It is characterized by a sulfonate group at the para position of a benzene ring substituted with an iodine atom. This compound is notable for its water solubility and role as a hypervalent iodine(V) precursor, enabling its use in organic synthesis and electrochemical applications .

Properties

IUPAC Name |

potassium;4-iodobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXILXFUIWOQAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IKO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxone-Mediated Oxidation

Procedure :

-

Reagents : PIBS-H (10 mmol), Oxone (25 mmol), H<sub>2</sub>O (10 mL).

-

Conditions : 60°C overnight, followed by cooling and filtration.

-

Workup : The precipitate is washed with water and dried under vacuum.

Yield : Quantitative conversion (exact yield unspecified).

Recyclability : Treating the aqueous layer with fresh Oxone at 60°C for 2 hours enables 92% recovery.

Ion Exchange Resin Method

PIBS-K can alternatively be prepared by treating PIBS-H with Amberlyst 15 (acidic form) in water, though this method is less commonly reported.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Purification and Characterization

Purification Techniques

Analytical Data

PIBS-K Characterization :

-

X-ray Crystallography : Reveals polymeric chains via I–O and S–O interactions.

-

<sup>13</sup>C NMR (D<sub>2</sub>O) : δ 97.7 (C4), 127.0 (C2), 138.0 (C3), 142.0 (C1).

-

Elemental Analysis : Matches theoretical values for C<sub>6</sub>H<sub>4</sub>IKO<sub>3</sub>S.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Direct Sulfonation | High yield (95%); simple reagents | Long reaction time (30 hours) |

| Oxone Oxidation | Water-soluble; recyclable reagent | Requires stoichiometric Oxone |

| Ion Exchange | Avoids strong oxidants | Lower scalability |

Chemical Reactions Analysis

Types of Reactions

The compound “potassium;4-iodobenzenesulfonate” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.

Scientific Research Applications

Organic Synthesis

Role as a Reagent

Potassium 4-iodobenzenesulfonate serves as a water-soluble reagent in organic synthesis. It is particularly useful for the synthesis of complex aromatic compounds, enabling efficient construction of molecular frameworks . The compound can facilitate reactions such as nucleophilic substitutions and coupling reactions, which are essential in the development of new materials and pharmaceuticals.

Case Study: Synthesis of Benzofuran

In a study focusing on palladium-catalyzed reactions, potassium 4-iodobenzenesulfonate was employed to couple various substrates effectively. The use of this compound allowed for improved yields and cleaner reactions compared to traditional methods, showcasing its utility in modern synthetic chemistry .

Pharmaceutical Development

Intermediates in Drug Formulation

The compound is instrumental in the development of pharmaceutical intermediates. It aids in the production of active pharmaceutical ingredients (APIs), which are crucial for drug formulation. Its ability to participate in diverse chemical reactions makes it an essential component in the pharmaceutical industry .

Green Chemistry Applications

Potassium 4-iodobenzenesulfonate aligns with green chemistry principles due to its recyclability and reduced environmental impact. As a water-soluble reagent, it can be easily removed from reaction mixtures, minimizing waste and enhancing sustainability in pharmaceutical processes .

Analytical Chemistry

Standard for Calibration

In analytical chemistry, potassium 4-iodobenzenesulfonate is used as a standard for calibrating instruments and ensuring accurate measurements during quantitative analyses. Its consistent behavior in various chemical environments makes it a reliable choice for researchers .

Material Science

Development of Specialty Materials

The compound plays a role in formulating specialty materials, including conductive polymers used in electronics and energy storage applications. Its properties contribute to the performance characteristics of these materials, making it valuable in material science research .

Environmental Chemistry

Monitoring Iodinated Compounds

Potassium 4-iodobenzenesulfonate is utilized in environmental studies to assess the presence of iodinated compounds in water sources. Its water solubility allows for effective monitoring and analysis, contributing to environmental protection efforts .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used as a reagent for synthesizing aromatic compounds | Efficient molecular construction |

| Pharmaceuticals | Facilitates the production of pharmaceutical intermediates | Supports API development |

| Analytical Chemistry | Acts as a standard for calibrating analytical instruments | Ensures accurate measurements |

| Material Science | Contributes to the formulation of conductive polymers | Enhances material performance |

| Environmental Chemistry | Assists in monitoring iodinated compounds in water | Aids environmental protection |

Mechanism of Action

The mechanism of action of “potassium;4-iodobenzenesulfonate” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Functional Comparison

Table 1: Key Properties of Potassium 4-Iodobenzenesulfonate and Analogs

Electrochemical Performance

- Mediator Efficiency: In Francke’s protocol, it enables intramolecular C–N bond formation without additional electrolytes, a feat unattainable with non-redox-active sulfonates .

Q & A

Q. How should raw data from potassium 4-iodobenzenesulfonate studies be processed and presented to ensure transparency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.